2-((4-Bromo-2-nitrophenyl)amino)ethanol
Overview
Description
2-((4-Bromo-2-nitrophenyl)amino)ethanol is an organic compound with the molecular formula C8H9BrN2O3 It is characterized by the presence of a bromo group, a nitro group, and an aminoethanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-nitrophenyl)amino)ethanol typically involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with monoethanolamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromo-1-fluoro-2-nitrobenzene and monoethanolamine.
Reaction Conditions: The reaction is usually conducted in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the nucleophilic substitution reaction.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-2-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thiols, amines, suitable solvents (e.g., ethanol), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-((4-Bromo-2-aminophenyl)amino)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
2-((4-Bromo-2-nitrophenyl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-2-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromo group can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloro-2-nitrophenyl)amino)ethanol: Similar structure but with a chloro group instead of a bromo group.
2-((4-Fluoro-2-nitrophenyl)amino)ethanol: Similar structure but with a fluoro group instead of a bromo group.
2-((4-Iodo-2-nitrophenyl)amino)ethanol: Similar structure but with an iodo group instead of a bromo group.
Uniqueness
2-((4-Bromo-2-nitrophenyl)amino)ethanol is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions, influencing the compound’s overall behavior in chemical and biological systems .
Properties
IUPAC Name |
2-(4-bromo-2-nitroanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELNSLNFQOOTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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